2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3 |
InChI Key |
NUVHQSKXTGNYQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2(CC2)CC#N |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
This classical approach employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, a precursor such as allyl ether undergoes cyclopropanation under controlled conditions. The reaction typically proceeds in dichloromethane at 0–5°C, yielding a cyclopropane derivative with moderate stereoselectivity. Challenges include side reactions from excess carbene and the need for rigorous exclusion of moisture.
Ring-Closing Metathesis
Transition metal catalysts, such as Grubbs catalysts, enable the formation of cyclopropane rings via olefin metathesis. A diene precursor, such as 1,4-pentadiene, reacts in the presence of a ruthenium-based catalyst to form the strained ring. This method offers superior stereocontrol compared to carbene-based approaches but requires anhydrous conditions and inert atmospheres to prevent catalyst deactivation.
Etherification with 4-Methoxybenzyl Groups
Introducing the 4-methoxyphenyl methoxy group necessitates selective etherification. Two protocols are prevalent:
Nucleophilic Substitution
A cyclopropanol derivative reacts with 4-methoxybenzyl bromide in the presence of a base such as sodium hydride (NaH). The reaction proceeds in tetrahydrofuran (THF) at reflux, achieving yields of 65–75%. For instance, 1-hydroxycyclopropaneacetonitrile is treated with 4-methoxybenzyl bromide to form the ether linkage, followed by purification via silica gel chromatography.
Mitsunobu Reaction
This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple cyclopropanol with 4-methoxybenzyl alcohol. The reaction is conducted in THF at room temperature, offering higher regioselectivity (85–90% yield). The Mitsunobu approach avoids harsh bases but requires stoichiometric reagents, increasing costs for large-scale synthesis.
Optimization and Catalytic Innovations
Recent advances focus on improving efficiency and sustainability:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclopropanation and etherification steps. For instance, a cyclopropane precursor and 4-methoxybenzyl bromide react in acetonitrile under microwave conditions (100°C, 20 minutes), achieving 80% yield compared to 12 hours conventionally. This method minimizes thermal degradation and enhances reproducibility.
Enzymatic Catalysis
Lipases and esterases catalyze enantioselective etherification, enabling access to chiral cyclopropane derivatives. Candida antarctica lipase B (CAL-B) facilitates the reaction between cyclopropanol and 4-methoxybenzyl acetate in hexane, yielding optically pure product (99% ee) at 45°C.
Analytical Validation and Quality Control
Structural confirmation relies on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of the final product shows characteristic signals: δ 7.25–7.15 (m, 2H, aromatic), 4.45 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), and 2.85–2.75 (m, 2H, cyclopropane CH₂).
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile exhibit significant anti-inflammatory activities. These compounds can inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses associated with conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It was evaluated using the National Cancer Institute's protocols, demonstrating effective growth inhibition against various human tumor cell lines . The mean GI50 (the concentration that inhibits cell growth by 50%) values indicate its potential as an anticancer agent.
The biological activity of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Studies suggest that it may act through:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have been identified as inhibitors of PDE4, leading to reduced inflammation and improved outcomes in models of arthritis .
- Antimitotic Effects : The compound's structural characteristics allow it to interfere with cell division processes, making it a candidate for further development as an anticancer drug .
Case Study 1: Inflammatory Disease Model
A study investigated the effects of a related compound on animal models of arthritis. The results indicated significant reductions in joint swelling and pain, correlating with decreased TNF-α levels in treated subjects. This supports the potential application of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile in treating chronic inflammatory diseases .
Case Study 2: Anticancer Efficacy
In vitro tests conducted on several cancer cell lines showed that the compound could inhibit proliferation effectively. For instance, one study reported an average cell growth inhibition rate exceeding 50% at concentrations around 15 μM, suggesting strong anticancer potential .
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile (inferred) and its analogs:
*Estimated based on structural similarity.
Key Observations:
Substituent Effects: The hydroxymethyl group (152922-71-9) confers polarity, with a boiling point of 245.1°C and melting point of 70–71°C, suggesting moderate thermal stability . The bromomethyl analog (338392-48-6) has higher molecular weight (174.04) due to bromine, likely increasing reactivity in substitution reactions . The 4-methoxyphenyl methoxy group in the target compound introduces steric bulk and electron-donating effects, which may improve solubility in polar solvents compared to non-polar substituents like cyclopropylphenyl (893738-65-3) .
Q & A
Q. What are the key synthetic methodologies for preparing 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile, and how can experimental parameters be optimized?
Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor, followed by nitrile group introduction. Key steps include:
- Cyclopropane ring formation : Use transition-metal-catalyzed [2+1] cycloaddition or Simmons-Smith reactions under inert conditions.
- Nitrile functionalization : Employ nucleophilic substitution (e.g., KCN or NaCN) or cyanide transfer reagents (e.g., TMSCN).
- Optimization : Apply statistical design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce trials while identifying critical parameters like reaction time and pH . Computational reaction path searches (e.g., via quantum chemical calculations) can pre-screen conditions, as demonstrated in ICReDD’s workflow .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) with a C18 column and acetonitrile/water gradients to resolve impurities.
- Spectroscopy :
- NMR : Analyze - and -NMR for cyclopropane ring protons (δ 1.2–2.0 ppm) and methoxy group (δ 3.8 ppm).
- IR : Confirm nitrile stretching (~2240 cm) and methoxy C-O-C (1250 cm).
- Crystallography : Single-crystal X-ray diffraction resolves steric effects from the cyclopropane moiety. Reference spectral databases (e.g., NIST Chemistry WebBook) for cross-validation .
Q. What safety protocols are critical when handling this nitrile-containing compound?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile nitrile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory.
- Emergency Procedures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs.
- Training : Complete safety exams with 100% accuracy before experimental work, as mandated by institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclopropane ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate ring strain energy (~27–30 kcal/mol for cyclopropanes) and bond dissociation energies to predict ring-opening tendencies.
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates in nucleophilic attacks on the cyclopropane ring. For example, ICReDD’s quantum chemical reaction path searches identify transition states and kinetic barriers .
- Solvent Effects : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to model solvation dynamics impacting reaction rates .
Q. How should researchers address contradictory data in catalytic cyclopropanation yields?
Methodological Answer:
- Root-Cause Analysis :
- Catalyst Deactivation : Test for ligand degradation via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
- Side Reactions : Use GC-MS to detect byproducts (e.g., dimerization or isomerization).
- Statistical Validation : Apply ANOVA (Analysis of Variance) to isolate variables (e.g., catalyst batch purity vs. temperature fluctuations) .
- Cross-Lab Reproducibility : Share raw data and protocols via platforms like Zenodo to benchmark results against independent studies .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases.
- Membrane Technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for continuous separation .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance enantiomeric excess .
Q. How can researchers design scalable reactors for gram-to-kilogram synthesis?
Methodological Answer:
- Microreactor Systems : Optimize flow chemistry setups to control exothermic cyclopropanation steps.
- Scale-Up Criteria : Use dimensionless numbers (e.g., Reynolds for mixing, Damköhler for reaction vs. mass transfer rates) to translate lab conditions to pilot plants .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity tracking .
Q. What strategies mitigate degradation of the methoxy group during long-term storage?
Methodological Answer:
- Stability Studies : Accelerate degradation via forced aging (40°C/75% RH) and analyze using LC-MS.
- Stabilizers : Add radical scavengers (e.g., BHT) or UV blockers (e.g., titanium dioxide) for light-sensitive samples.
- Packaging : Use amber glass vials with nitrogen purging to limit oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
